6-Cyanonaphthalen-2-YL octadecanoate
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Overview
Description
6-Cyanonaphthalen-2-YL octadecanoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a naphthalene ring substituted with a cyano group at the 6-position and an octadecanoate ester group at the 2-position. The molecular structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyanonaphthalen-2-YL octadecanoate typically involves the esterification of 6-cyanonaphthalen-2-ol with octadecanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, which facilitates the formation of the ester bond. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Cyanonaphthalen-2-YL octadecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
6-Cyanonaphthalen-2-YL octadecanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Cyanonaphthalen-2-YL octadecanoate involves its interaction with specific molecular targets and pathways. The cyano group and ester functionality play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxynaphthalen-2-YL octadecanoate
- 6-Hydroxynaphthalen-2-YL octadecanoate
- 6-Aminonaphthalen-2-YL octadecanoate
Uniqueness
6-Cyanonaphthalen-2-YL octadecanoate is unique due to the presence of the cyano group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may have different substituents at the 6-position of the naphthalene ring.
Properties
CAS No. |
61699-20-5 |
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Molecular Formula |
C29H41NO2 |
Molecular Weight |
435.6 g/mol |
IUPAC Name |
(6-cyanonaphthalen-2-yl) octadecanoate |
InChI |
InChI=1S/C29H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-29(31)32-28-21-20-26-22-25(24-30)18-19-27(26)23-28/h18-23H,2-17H2,1H3 |
InChI Key |
VWNZNVDCPMTTKU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1=CC2=C(C=C1)C=C(C=C2)C#N |
Origin of Product |
United States |
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